(1,5-Diethylpyrazol-4-yl)methylamine

Overview

Description

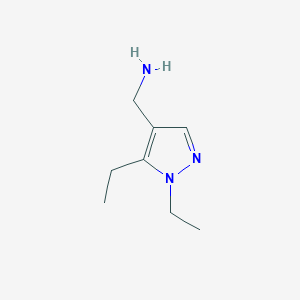

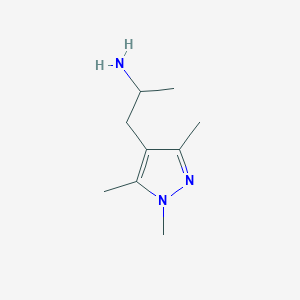

(1,5-Diethylpyrazol-4-yl)methylamine , also known as (1,5-diethyl-1H-pyrazol-4-yl)methylamine , is an organic compound with the chemical formula C8H15N3 . It belongs to the class of primary amines and features a pyrazole ring with two ethyl groups attached at the 1- and 5-positions. The compound is colorless and has a fish- or ammonia-like odor .

Synthesis Analysis

- Heterocyclic System Approach : Incorporating heterocyclic intermediates can lead to pyrazole formation .

Molecular Structure Analysis

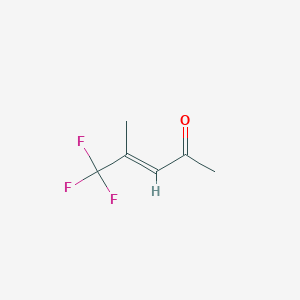

The molecular structure of (1,5-Diethylpyrazol-4-yl)methylamine consists of a five-membered pyrazole ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms. The compound’s canonical SMILES notation is CCC1=C(C=NN1CC)CN . See Figure 1 for the structural representation:

Chemical Reactions Analysis

- Putrefaction and Methanogenesis : It emerges during putrefaction and acts as a substrate for methanogenesis .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. Recent research has shown that DEPM derivatives possess potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further studies are warranted to explore its potential as a therapeutic agent against this neglected tropical disease.

Antimalarial Potential

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. DEPM derivatives have been evaluated for their antimalarial effects. Compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents . Given the urgent need for effective antimalarials, further investigations are crucial.

Cytotoxic Agents

DEPM derivatives have been designed and synthesized as potential cytotoxic agents. These compounds, such as (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione (8a–n), hold promise for cancer therapy. Their cytotoxicity profiles warrant further exploration .

Synthesis of 1,3,5-Trisubstituted Pyrazoles

DEPM derivatives serve as building blocks for synthesizing 1,3,5-trisubstituted pyrazoles. These compounds exhibit diverse biological activities and have potential applications in drug discovery. The synthesis involves cyclocondensation reactions, yielding products characterized by HR-MS, FT-IR, and NMR spectroscopy .

properties

IUPAC Name |

(1,5-diethylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-8-7(5-9)6-10-11(8)4-2/h6H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABNVCDBGORCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,5-Diethylpyrazol-4-yl)methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B3197793.png)

![4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B3197796.png)

![2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol](/img/structure/B3197798.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197816.png)

![methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B3197830.png)

![[1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3197848.png)